molecular formula C10H15NO2 B12911090 N-Butyl-N-(furan-2-yl)acetamide CAS No. 62223-69-2

N-Butyl-N-(furan-2-yl)acetamide

Katalognummer: B12911090
CAS-Nummer: 62223-69-2
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: HLVUGVCFQJBLAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Butyl-N-(furan-2-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butyl group and a furan ring attached to the nitrogen atom of the acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(furan-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of furan-2-ylamine with butyl acetate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This method utilizes microwave radiation to accelerate the reaction, resulting in higher yields and shorter reaction times. The use of coupling reagents like DMT/NMM/TsO− or EDC can further enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-Butyl-N-(furan-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, amines, and substituted acetamides. These products can be further utilized in various chemical and industrial applications .

Wissenschaftliche Forschungsanwendungen

N-Butyl-N-(furan-2-yl)acetamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-Butyl-N-(furan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The furan ring and acetamide moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-Butyl-N-(furan-2-yl)acetamide include:

Uniqueness

This compound is unique due to the presence of both a butyl group and a furan ring in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

62223-69-2

Molekularformel

C10H15NO2

Molekulargewicht

181.23 g/mol

IUPAC-Name

N-butyl-N-(furan-2-yl)acetamide

InChI

InChI=1S/C10H15NO2/c1-3-4-7-11(9(2)12)10-6-5-8-13-10/h5-6,8H,3-4,7H2,1-2H3

InChI-Schlüssel

HLVUGVCFQJBLAL-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(C1=CC=CO1)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.